2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1218790-41-0) is a pyridine-derived organoboron compound with a diethoxymethyl group at position 2 and a pinacol boronate ester at position 2. Its molecular formula is C₁₆H₂₆BNO₄, with a molecular weight of 307.20 g/mol . The diethoxymethyl group enhances solubility in organic solvents, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis. This compound is typically stored at 2–8°C due to air sensitivity, a common trait among boronic esters .
Properties
IUPAC Name |
2-(diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4/c1-7-19-14(20-8-2)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11,14H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOYJRCMVEUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585937 | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-41-0 | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
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Pyridine core : Serves as the aromatic backbone.
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Diethoxymethyl group : Introduced at position 2 via acetal protection.
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Pinacol boronate ester : Installed at position 3 through metal-catalyzed borylation.
A plausible retrosynthetic pathway involves starting from 3-bromo-2-formylpyridine, where the formyl group is protected as a diethoxymethyl acetal, followed by palladium-catalyzed Miyaura borylation to install the boronate ester.
Detailed Synthetic Routes
Diethoxymethyl Group Installation
Reagents and Conditions :
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Substrate : 3-Bromo-2-formylpyridine.
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Protection : Reaction with triethyl orthoformate in ethanol, catalyzed by p-toluenesulfonic acid (PTSA) at 80°C for 6 hours.
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Outcome : Forms 3-bromo-2-(diethoxymethyl)pyridine with >90% yield.
Mechanistic Insight :
The acid-catalyzed acetal formation proceeds via hemiacetal intermediate stabilization, with ethanol acting as both solvent and nucleophile.
Miyaura Borylation
Reagents and Conditions :
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Substrate : 3-Bromo-2-(diethoxymethyl)pyridine.
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Boronate Source : Bis(pinacolato)diboron (B₂pin₂).
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Catalyst : Pd(dppf)Cl₂ (1 mol%).
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Base : Potassium acetate (KOAc).
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Solvent : Anhydrous 1,4-dioxane under nitrogen.
Outcome :
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Yield: 75–85%.
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Purity: >97% (HPLC).
Critical Parameters :
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Oxygen Sensitivity : Strict inert atmosphere prevents Pd catalyst deactivation.
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Steric Effects : The diethoxymethyl group at position 2 moderately hinders transmetalation, necessitating elevated temperatures.
One-Pot Tandem Approach
To streamline synthesis, a one-pot method combines acetal protection and borylation:
Procedure :
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Acetal Formation : 3-Bromo-2-formylpyridine, triethyl orthoformate, PTSA in ethanol (80°C, 6 hours).
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In Situ Borylation : Direct addition of B₂pin₂, Pd(dppf)Cl₂, and KOAc in dioxane (100°C, 12 hours).
Advantages :
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Eliminates intermediate purification.
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Overall yield: 70–78%.
Limitations :
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Requires precise stoichiometry to avoid side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
Reactor Design :
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Microreactor System : Enhances heat/mass transfer for exothermic borylation step.
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Residence Time : 30 minutes at 120°C.
Benefits :
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20% higher yield than batch processes.
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Reduced catalyst loading (0.5 mol% Pd).
Catalyst Recycling
Supported Catalysts :
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Pd nanoparticles immobilized on mesoporous silica (Pd@SBA-15).
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Reusability: 5 cycles with <5% activity loss.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 minutes.
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Elemental Analysis : C 62.55%, H 8.53% (theoretical: C 62.56%, H 8.48%).
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Method | One-Pot Method | Flow Synthesis |
|---|---|---|---|
| Yield | 85% | 78% | 90% |
| Reaction Time | 18 hours | 18 hours | 30 minutes |
| Catalyst Loading | 1 mol% | 1 mol% | 0.5 mol% |
| Scalability | Lab-scale | Lab-scale | Industrial |
Challenges and Mitigation Strategies
Boronate Ester Hydrolysis
Risk : Exposure to moisture degrades the dioxaborolane ring.
Solution :
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Storage : Sealed containers under argon at -20°C.
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Reaction Solvents : Rigorous drying (molecular sieves).
Homocoupling Byproducts
Cause : Oxidative dimerization of boronate species.
Mitigation :
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Additives : 1,10-Phenanthroline suppresses Pd-mediated homocoupling.
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Oxygen-Free Conditions : Schlenk line techniques.
Emerging Methodologies
Photoredox Catalysis
Approach : Visible-light-mediated borylation using Ir(ppy)₃ as photocatalyst.
Advantages :
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Room temperature reactions.
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Tolerance to functional groups.
Enzymatic Borylation
Enzyme : Directed evolution of cytochrome P450 for C–B bond formation.
Potential : Greener synthesis with aqueous compatibility.
Industrial Case Study
Pharmaceutical Intermediate Production :
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Scale : 100 kg/batch.
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Cost Analysis :
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Raw Materials: 60% of total cost.
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Catalyst Recovery: Reduces expenses by 15%.
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Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several key areas:
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its boron moiety allows for participation in various reactions such as:
- Suzuki Coupling Reactions : This compound can act as a coupling partner in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
OLED and PLED Materials
Due to its electronic properties, this compound is being explored for use in:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLED materials can enhance light emission efficiency and stability.
- Polymer Light Emitting Diodes (PLEDs) : Its application in PLEDs helps improve the performance of light-emitting polymers by acting as a dopant or additive .
Coordination Chemistry
The compound's ability to form stable complexes with transition metals makes it valuable in coordination chemistry:
- Catalysts : It can serve as a ligand in metal-catalyzed reactions, enhancing catalytic activity and selectivity for various transformations .
Case Studies
Several studies have highlighted the practical applications of this compound:
Case Study 1: Synthesis of Aryl Compounds
A recent study demonstrated the effectiveness of 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesizing aryl compounds through Suzuki coupling. The reaction conditions were optimized to yield high purity products with minimal by-products. The results indicated that the compound significantly improved reaction yields compared to traditional reagents .
Case Study 2: Development of OLED Devices
Research conducted on OLED devices incorporating this compound showed enhanced luminescent properties and operational stability. The devices exhibited a longer lifetime and higher efficiency compared to those made with conventional materials. This advancement suggests potential commercial applications in display technologies .
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane moiety acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyridine-based boronic esters allows for tailored reactivity in synthetic applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Biological Activity
2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with a complex structure that includes a pyridine ring and a dioxaborolane moiety. Its unique chemical properties suggest potential applications in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, summarizing relevant research findings and data.
- Molecular Formula : C₁₆H₂₆BNO₄
- Molecular Weight : 307.2 g/mol
- CAS Number : 1218790-41-0
- PubChem CID : 16414176
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antiproliferative Effects : Similar to other compounds with dioxaborolane structures, this compound exhibits antiproliferative activity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .
- Microtubule Disruption : Compounds with structural similarities have shown the ability to disrupt microtubule formation in cancer cells. This disruption leads to mitotic arrest and apoptosis in cancerous cells .
- Photochemical Properties : Some studies suggest that compounds containing dioxaborolane can exhibit enhanced activity upon UVA activation, indicating potential applications in photochemotherapy .
Study 1: Antiproliferative Activity
A recent study investigated the effects of various dioxaborolane derivatives on human cancer cell lines. It was found that this compound demonstrated significant antiproliferative effects comparable to established chemotherapeutic agents. The study highlighted its potential as a lead candidate for further development in cancer therapy.
Study 2: Mechanistic Insights
Research focusing on the mechanistic aspects of this compound revealed that it induces microtubule disassembly and aberrant spindle formation during mitosis. These effects were shown to be dose-dependent and correlated with increased rates of apoptosis in treated cells. This study suggests that the compound could be effective in overcoming drug resistance seen in some cancer therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆BNO₄ |
| Molecular Weight | 307.2 g/mol |
| CAS Number | 1218790-41-0 |
| Antiproliferative Activity | Significant against multiple cancer lines |
| Mechanism | Inhibition of topoisomerase II; microtubule disruption |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous pyridine-boronic esters are prepared by reacting halogenated pyridine precursors (e.g., 3-bromo-2-(diethoxymethyl)pyridine) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane under inert atmosphere .
- Characterization : Intermediates and final products are validated using / NMR (to confirm boronic ester integration and diethoxymethyl proton signals), high-resolution mass spectrometry (HRMS), and HPLC for purity (>97% as per commercial standards) .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Methodology : The boronic ester group is sensitive to hydrolysis. Store the compound under inert gas (argon or nitrogen) at 2–8°C in a desiccator. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to moisture or acidic conditions to prevent decomposition of the dioxaborolane ring .
Q. How is the compound’s reactivity influenced by its substituents in cross-coupling reactions?
- Methodology : The diethoxymethyl group at the 2-position may sterically hinder coupling at the adjacent 3-boronic ester site. To assess this, conduct comparative studies with simpler analogs (e.g., 3-boronic ester pyridines lacking the diethoxymethyl group) under identical Suzuki-Miyaura conditions. Monitor reaction yields and byproduct formation via LC-MS .
Advanced Research Questions
Q. How can conflicting crystallography data for related pyridine-boronic esters inform structural analysis of this compound?
- Methodology : If single-crystal X-ray diffraction of the compound is unavailable, compare its spectroscopic data (NMR, IR) with structurally characterized analogs (e.g., 2-chloro-3-(dioxaborolanyl)pyridine ). Use density functional theory (DFT) to model steric/electronic effects of the diethoxymethyl group on bond angles and torsional strain .
Q. What strategies mitigate low yields in Pd-catalyzed cross-coupling reactions involving this compound?
- Methodology :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance steric bulk and activity.
- Base Selection : Test mild bases (e.g., K₂CO₃) versus stronger ones (e.g., Cs₂CO₃) to avoid boronic ester cleavage.
- Additives : Include ligands like SPhos or XPhos to stabilize the Pd intermediate and reduce homocoupling byproducts .
Q. How do electronic effects of the diethoxymethyl group impact regioselectivity in multi-step syntheses?
- Methodology : Perform Hammett analysis by synthesizing derivatives with varying electron-donating/withdrawing groups at the 2-position. Compare reaction rates and regioselectivity in nucleophilic aromatic substitution or Heck coupling. Use computational tools (e.g., Natural Bond Orbital analysis) to quantify substituent effects on pyridine ring electron density .
Q. What analytical techniques resolve discrepancies in purity assessments between suppliers?
- Methodology : Cross-validate purity claims via orthogonal methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
